4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Overview
Description
“4-(3,5-Dimethoxyphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO2 . It is related to the class of organic compounds known as aminopiperidines, which are compounds containing a piperidine ring that carries an amino group .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . Methods for the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a phenyl ring with two methoxy groups at the 3 and 5 positions . The empirical formula is C13H20ClNO2 .Scientific Research Applications
Pharmacological Applications
Serotonin Receptor Antagonists
Compounds structurally related to "4-(3,5-Dimethoxyphenyl)piperidine hydrochloride" have been identified as potent serotonin 5HT2A receptor antagonists, with applications in treating psychoses, depression, anxiety, drug addiction, and several other conditions. For instance, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidine-methanol alkanoate esters are highlighted for their therapeutic potential (Habernickel, 2002).
Antimicrobial and Anti-Proliferative Activities
N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown significant antimicrobial activities and anti-proliferative effects against various cancer cell lines, suggesting their utility in developing new anticancer therapies (Al-Wahaibi et al., 2021).
Corrosion Inhibition
Research on piperidine derivatives, including compounds similar to "this compound," has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments, indicating potential applications in materials science and engineering (Sankarapapavinasam et al., 1991).
Antioxidant Potency
The synthesis and study of related piperidine derivatives have revealed their antioxidant properties, which could be beneficial in designing drugs to combat oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
Gastrointestinal Motility Disorders
Piperidine derivatives have been explored for their potential as opioid antagonists targeting gastrointestinal motility disorders, highlighting a pharmacological application in managing conditions like irritable bowel syndrome or opioid-induced bowel dysfunction (Zimmerman et al., 1994).
Molecular and Material Science
- Solid-State Characterization: Studies on the crystal and molecular structure of piperidine derivatives, including hydrochlorides, provide insights into their solid-state properties, which is crucial for the development of pharmaceutical formulations (Szafran et al., 2007).
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-7-11(8-13(9-12)16-2)10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVZQDRJYMFFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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